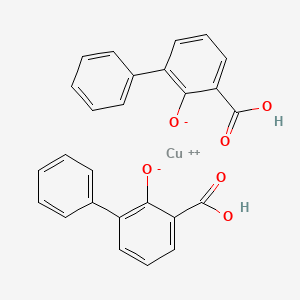

Copper 2-oxido-3-phenylbenzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5328-04-1 |

|---|---|

Molecular Formula |

C26H18CuO6 |

Molecular Weight |

490.0 g/mol |

IUPAC Name |

copper;2-carboxy-6-phenylphenolate |

InChI |

InChI=1S/2C13H10O3.Cu/c2*14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16;/h2*1-8,14H,(H,15,16);/q;;+2/p-2 |

InChI Key |

UXCKXHXXSNDUMI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Copper 2 Oxido 3 Phenylbenzoate

Ligand Precursor Synthesis and Functionalization

The foundation for the synthesis of Copper 2-oxido-3-phenylbenzoate lies in the successful preparation of its ligand precursor, 2-oxido-3-phenylbenzoic acid and its derivatives. The introduction of the phenyl group at the 3-position of the salicylic (B10762653) acid backbone is a key synthetic challenge, often addressed through modern cross-coupling reactions.

Synthesis of 2-oxido-3-phenylbenzoic Acid Derivatives

The synthesis of 3-phenylsalicylic acid and its derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

One prominent method is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. harvard.edumdpi.com In a typical approach, an aryl halide (such as a bromo- or iodosalicylic acid derivative) is coupled with an arylboronic acid (in this case, phenylboronic acid) in the presence of a palladium catalyst and a base. harvard.edumdpi.comresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. harvard.edumdpi.com

Another classical approach is the Ullmann condensation , which involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgnih.gov This reaction can be adapted to synthesize 3-phenylsalicylic acid, though it often requires harsher reaction conditions, such as high temperatures. organic-chemistry.org More recent advancements in the Ullmann reaction have led to milder conditions, making it a more viable option.

The table below summarizes some of the key synthetic routes to 3-phenylsalicylic acid derivatives.

| Reaction | Reactants | Catalyst/Reagents | General Conditions | Reference |

| Suzuki Coupling | Aryl halide (e.g., 3-bromosalicylic acid), Phenylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Biphasic (organic/aqueous) or organic solvent, room temperature to reflux | harvard.edumdpi.com |

| Ullmann Condensation | Aryl halide, Phenol (B47542) derivative | Copper catalyst (e.g., CuI, Cu powder), Base | High temperatures (often >150°C), polar aprotic solvents | organic-chemistry.orgnih.gov |

| Palladium-Catalyzed C-H Carboxylation | Phenol derivative | Palladium catalyst, Oxidant, CO gas | Elevated temperature and pressure | nih.gov |

Modifications for Tailored Coordination Properties

The coordination properties of the 2-oxido-3-phenylbenzoic acid ligand can be fine-tuned by introducing various functional groups onto the aromatic rings. These modifications can influence the electronic properties of the ligand, its steric bulk, and ultimately the geometry and stability of the resulting copper complex. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid and phenol moieties, thereby affecting the ligand's binding affinity for the copper(II) ion. acs.org

Furthermore, the addition of bulky substituents can enforce specific coordination geometries around the metal center due to steric hindrance. The coordination mode of salicylic acid and its derivatives is versatile, with the carboxylate group able to bind in monodentate, bidentate, or bridging fashions. ijesi.orgissuu.com By strategically modifying the ligand, it is possible to favor one coordination mode over another, leading to the formation of mononuclear, dinuclear, or polynuclear copper complexes. birzeit.edu

Complexation Strategies and Reaction Conditions

The formation of this compound from its ligand precursor involves the coordination of the 2-oxido-3-phenylbenzoate anion to a copper(II) center. The choice of synthesis strategy and reaction conditions plays a pivotal role in the successful isolation and crystallization of the desired complex.

Direct Synthesis Approaches

A common and straightforward method for the synthesis of copper(II) carboxylate complexes is the direct reaction of a copper(II) salt with the corresponding carboxylic acid ligand. researchgate.netbioline.org.brbu.edu.eg In a typical procedure for a related copper(II) salicylate (B1505791) complex, copper(II) carbonate is reacted with salicylic acid in a suitable solvent, often with gentle heating. bioline.org.br The use of copper(II) acetate (B1210297) is also a prevalent method. bu.edu.eg The general reaction involves the displacement of the anion of the copper salt by the carboxylate ligand. The reaction can be represented as:

CuX₂ + 2 HL → CuL₂ + 2 HX

where CuX₂ is a copper(II) salt (e.g., Cu(OAc)₂, CuCO₃), and HL is the 2-oxido-3-phenylbenzoic acid ligand. The resulting complex, this compound, can then be isolated by filtration or crystallization. The yield and purity of the product are highly dependent on the reaction conditions, including the choice of copper salt and solvent.

Solvent System Variations and Their Influence on Complex Formation

The solvent system employed during the synthesis and crystallization of this compound has a profound impact on the final product. The coordinating ability of the solvent can influence the coordination sphere of the copper(II) ion, potentially competing with the primary ligand. mdpi.comtandfonline.com For instance, strongly coordinating solvents may occupy coordination sites on the copper ion, leading to the formation of solvated complexes. mdpi.comacs.org

The solubility of both the reactants and the resulting complex in different solvents will also dictate the ease of crystallization and the morphology of the crystals obtained. bioline.org.brtandfonline.com The use of mixed solvent systems can be a strategic approach to control the solubility and promote the growth of high-quality single crystals suitable for X-ray diffraction analysis. Studies on related copper(II) complexes have shown that variations in the solvent can lead to different coordination polymers or crystal packing arrangements. mdpi.comtandfonline.com

The following table illustrates the potential influence of different solvent types on the formation of copper complexes.

| Solvent Type | Potential Influence | Example from Related Systems | Reference |

| Protic (e.g., water, ethanol) | Can act as a ligand, participates in hydrogen bonding, influences solubility. | Formation of hydrated copper salicylate complexes. | wikipedia.org |

| Aprotic Polar (e.g., DMF, DMSO) | Strong coordinating solvents, can compete for coordination sites. | Formation of solvated copper complexes. | mdpi.commdpi.com |

| Aprotic Nonpolar (e.g., hexane, toluene) | Primarily acts as a medium for the reaction, less likely to coordinate. | Can be used to precipitate the complex from a more polar solution. | acs.org |

Counter-ion and Additive Effects on Crystallization

The nature of the counter-ion from the copper(II) salt (e.g., acetate, chloride, nitrate, sulfate) can significantly affect the crystallization process and the final structure of the this compound complex. byjus.com Counter-ions can be incorporated into the crystal lattice or can influence the coordination geometry around the copper center. ncert.nic.in For example, a strongly coordinating anion might compete with the primary ligand, leading to a different complex stoichiometry.

Information Not Found for "this compound"

Despite a thorough search of available scientific literature, no specific information was found for the chemical compound "this compound." Searches for this compound and its likely precursor, 2-hydroxy-3-phenylbenzoic acid, did not yield any relevant results regarding its synthesis, ligand exchange reactions, or anion exchange and solvate formation.

The provided outline, which includes sections on "" and its "Post-Synthetic Modifications and Derivatives," could not be populated with scientifically accurate and verifiable information due to the absence of this compound in the searched databases and literature.

It is possible that "this compound" is a novel compound that has not yet been synthesized or reported in publicly accessible scientific journals. Alternatively, it may be referred to by a different nomenclature in the existing literature.

Without any foundational research on the existence and synthesis of this specific compound, it is not possible to provide details on its subsequent chemical modifications as requested in the outline. Therefore, the article cannot be generated as per the user's instructions.

Structural Elucidation and Coordination Chemistry of Copper 2 Oxido 3 Phenylbenzoate

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the cornerstone for the structural analysis of crystalline materials. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding the coordination chemistry of metal complexes.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a compound's molecular structure. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule and its arrangement within the crystal lattice can be constructed. For copper(II) complexes, this technique is invaluable for defining the coordination sphere of the metal ion. nih.gov

Determination of Coordination Geometry at the Copper(II) Center

The d⁹ electronic configuration of the Copper(II) ion allows for several common coordination geometries, often subject to Jahn-Teller distortion. SC-XRD analysis precisely determines this geometry. Copper(II) complexes frequently exhibit square planar, square pyramidal, or distorted octahedral coordination. ijfas.comresearchgate.net For instance, in related binuclear copper(II) complexes, the metal centers can adopt a four-coordinate square planar geometry or a five-coordinate square pyramidal geometry depending on the ligands present. ijfas.com The specific geometry is defined by the number of coordinating atoms and the bond angles around the central copper ion.

The choice between these geometries is often subtle, influenced by the steric and electronic properties of the ligands. The Addison parameter (τ), calculated from the two largest ligand-metal-ligand angles (β > α) using the formula τ = (β - α) / 60, is used to distinguish between square pyramidal (τ ≈ 0) and trigonal bipyramidal (τ ≈ 1) geometries for five-coordinate complexes. nih.gov

| Coordination Geometry | Coordination Number | Typical Ligand Arrangement | Illustrative Example System | Reference |

|---|---|---|---|---|

| Square Planar | 4 | Four donor atoms in a plane around the Cu(II) ion. | [Cu₂L₂] where L is a tridentate Schiff base | ijfas.com |

| Square Pyramidal | 5 | Four donor atoms in a basal plane and one in an apical position. | Cu(II) center with a tridentate amine ligand and two NCS⁻ anions. | nih.gov |

| Distorted Octahedral | 6 | Six donor atoms surrounding the Cu(II) ion, often with two axially elongated bonds. | [Cu(phen)₂Ac]Ac·7H₂O | nih.gov |

| Flattened Tetrahedral | 4 | Four donor atoms in a geometry intermediate between tetrahedral and square planar. | [Cu(dpp)₂]²⁺ where dpp is 2,9-diphenyl-1,10-phenanthroline. | nih.gov |

Characterization of Ligand Conformation and Bonding Modes

The 2-oxido-3-phenylbenzoate ligand possesses multiple potential donor atoms: the carboxylate oxygens and the phenoxide oxygen. SC-XRD reveals how this ligand coordinates to the copper(II) center. The carboxylate group can act as a monodentate ligand (binding through one oxygen), a bidentate chelating ligand (both oxygens binding to the same metal center), or a bidentate bridging ligand (each oxygen binding to a different metal center), the latter often leading to the formation of dinuclear or polynuclear structures.

The conformation of the ligand, including the dihedral angle between the phenyl ring and the benzoate (B1203000) ring, is precisely determined. This conformation is influenced by both the electronic requirements of coordination and the constraints of crystal packing. In similar structures, fused five- and six-membered heterometallacycles formed upon chelation are often nearly co-planar. ijfas.com

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecule, SC-XRD elucidates how molecules are arranged in the crystal lattice. This packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds (if protic solvents or ligands are present), van der Waals forces, and π-π stacking interactions between aromatic rings. nih.govsemanticscholar.org The analysis of these non-covalent interactions is crucial for understanding the stability and physical properties of the crystalline solid. For example, in some binuclear copper complexes, the primary interactions are van der Waals forces, with short contacts observed between hydrogen atoms and other atoms like chlorine or carbon. semanticscholar.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. nih.gov

Powder X-ray Diffraction for Phase Purity and Polymorphism Studies

While single-crystal XRD provides the detailed structure of one perfect crystal, powder X-ray diffraction (PXRD) is essential for analyzing a bulk, polycrystalline sample. The primary use of PXRD is to confirm the phase purity of a synthesized compound. The experimental PXRD pattern of the bulk material is compared to the pattern calculated from the single-crystal structure data. A match between the two confirms that the bulk sample consists of a single, homogeneous crystalline phase. nih.govscholarsresearchlibrary.com

PXRD is also the principal technique for identifying and characterizing polymorphism—the existence of a compound in two or more crystal structures. Different polymorphs of the same compound can have distinct physical properties. PXRD patterns are unique fingerprints for each crystalline phase, allowing for their unambiguous identification. researchgate.netgovinfo.gov

| Application | Description | Data Comparison | Reference |

|---|---|---|---|

| Phase Purity Analysis | Verifies that the synthesized bulk material is a single crystalline phase. | The experimental powder pattern is compared to the pattern simulated from single-crystal XRD data. | nih.gov |

| Polymorphism Studies | Identifies different crystalline forms (polymorphs) of the same compound. | Each polymorph will exhibit a unique powder diffraction pattern. | researchgate.net |

| Structural Solution | In cases where suitable single crystals cannot be grown, structures can sometimes be solved ab initio from high-quality powder diffraction data. | The pattern is indexed to determine unit cell parameters, and the structure is solved and refined. | nih.gov |

Coordination Environment and Stereochemistry

The coordination environment of the copper(II) ion in a complex with 2-oxido-3-phenylbenzoate is a synthesis of the factors detailed above. The stereochemistry is dictated by the coordination number and geometry (e.g., square pyramidal, octahedral). ijfas.comnih.gov The flexible, multi-dentate nature of the 2-oxido-3-phenylbenzoate ligand allows for various coordination modes, potentially leading to monomeric, dimeric, or polymeric structures.

Primary Coordination Sphere Analysis

The primary coordination sphere of a metal ion describes the arrangement of atoms directly bonded to it. For copper(II) complexes, coordination numbers typically range from 4 to 6, with distorted geometries being common due to the Jahn-Teller effect. In the case of Copper 2-oxido-3-phenylbenzoate, the copper(II) center is expected to be coordinated by the oxygen atoms of the carboxylate group.

The coordination environment around the copper(II) ion in carboxylate complexes can vary. Mononuclear complexes may feature a single copper ion coordinated by one or more carboxylate ligands and potentially solvent molecules. However, a hallmark of copper(II) carboxylates is the formation of dinuclear "paddle-wheel" structures. bu.edu.egnih.gov In this arrangement, two copper(II) ions are bridged by four carboxylate ligands, with each copper atom also potentially coordinated to an axial ligand. bu.edu.eg This results in a square pyramidal or distorted octahedral geometry around each copper center. nih.govnih.gov The equatorial positions are occupied by the four oxygen atoms from the bridging carboxylate groups, and the axial positions can be occupied by solvent molecules or donor atoms from adjacent paddle-wheel units. researchgate.net

Table 1: Expected Coordination Geometries for Copper(II) in Carboxylate Complexes

| Coordination Number | Geometry | Common Ligand Arrangement |

| 4 | Square Planar | Four-coordinate complexes with monodentate or bidentate ligands. |

| 5 | Square Pyramidal | Often seen in dinuclear paddle-wheel structures with an axial ligand. nih.gov |

| 6 | Distorted Octahedral | Can occur in mononuclear complexes or in paddle-wheel structures with two axial ligands. nih.govresearchgate.net |

Influence of the 2-oxido-3-phenylbenzoate Ligand on Copper(II) Stereochemistry

The stereochemistry of the copper(II) center is significantly influenced by the nature of the coordinating ligands. The 2-oxido-3-phenylbenzoate ligand, with its bulky phenyl group ortho to the carboxylate, is expected to exert considerable steric influence. This steric hindrance can affect the formation of polymeric structures and the coordination geometry around the copper(II) ion.

The phenyl group can restrict the approach of other ligands to the metal center, potentially favoring lower coordination numbers or leading to more distorted geometries compared to complexes with smaller carboxylate ligands. The electronic properties of the phenyl group can also modulate the electron density on the carboxylate oxygen atoms, thereby influencing the strength of the Cu-O bonds.

Oligomeric and Polymeric Architectures in Copper Carboxylate Complexes

A fascinating aspect of copper(II) carboxylate chemistry is the propensity to form oligomeric and polymeric structures. The dinuclear paddle-wheel unit is a common building block for creating higher-order architectures. researchgate.net These units can be linked together through various mechanisms:

Bridging axial ligands: Bifunctional ligands can coordinate to the axial positions of two different paddle-wheel units, leading to the formation of one-dimensional (1D) chains or two-dimensional (2D) layers. researchgate.net

Intermolecular interactions: Hydrogen bonding and π-π stacking interactions between adjacent paddle-wheel units can also lead to the formation of extended networks. growkudos.comrsc.org

Bridging carboxylate groups: In some cases, the carboxylate group itself can bridge between dinuclear units, resulting in polymeric structures. researchgate.net

The presence of the phenyl group in the 2-oxido-3-phenylbenzoate ligand would likely play a significant role in directing the formation of specific polymeric architectures through aromatic interactions.

Supramolecular Interactions and Crystal Engineering

Hydrogen Bonding Networks in the Solid State

While the 2-oxido-3-phenylbenzoate ligand itself does not possess a hydrogen bond donor, coordinated solvent molecules, such as water or alcohols, can participate in extensive hydrogen bonding networks. acs.orgnih.gov These hydrogen bonds can link adjacent complex units, creating robust supramolecular frameworks. nih.gov For instance, coordinated water molecules can act as hydrogen bond donors to the carboxylate oxygen atoms of neighboring complexes, leading to the formation of chains, sheets, or three-dimensional (3D) networks. nih.gov The presence of the phenolate (B1203915) oxygen in the 2-oxido-3-phenylbenzoate ligand could also act as a hydrogen bond acceptor.

π-π Stacking and Aromatic Interactions

The phenyl group of the 2-oxido-3-phenylbenzoate ligand provides a platform for significant π-π stacking and other aromatic interactions. growkudos.comacs.org These interactions, where the electron-rich π systems of aromatic rings align, are a powerful tool for directing the self-assembly of molecules in the solid state. rsc.orgresearchgate.net In the context of this compound, π-π stacking interactions could occur between the phenyl rings of adjacent ligands, leading to the formation of well-defined columns or layers within the crystal structure. The strength and geometry of these interactions would be influenced by the relative orientation of the phenyl rings.

Exploration of Host-Guest Chemistry in Extended Structures

The formation of polymeric and supramolecular architectures in copper carboxylate complexes can lead to the creation of porous materials, such as metal-organic frameworks (MOFs), with potential applications in host-guest chemistry. rsc.orgresearchgate.net These materials can encapsulate small molecules within their pores or channels, leading to applications in areas such as gas storage, separation, and catalysis. rsc.orgresearchgate.net

Spectroscopic and Electronic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the bonding within Copper(II) 2-oxido-3-phenylbenzoate. By analyzing the vibrational modes of the carboxylate group and the phenylbenzoate ligand, crucial information regarding the coordination of the ligand to the copper(II) center can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Carboxylate Coordination

FT-IR spectroscopy is particularly instrumental in defining the coordination mode of the carboxylate group of the 3-phenylbenzoate ligand to the copper(II) ion. The deprotonation of the carboxylic acid upon complexation is confirmed by the disappearance of the broad band associated with the –OH group, typically observed in the 3400–3000 cm⁻¹ region in the spectrum of the free ligand. nih.gov The coordination of the carboxylate moiety is then investigated by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group.

The difference between these two frequencies, denoted as Δν (Δν = νₐₛ - νₛ), is a critical diagnostic parameter. For copper(II) carboxylates, the magnitude of Δν can distinguish between different coordination modes:

Monodentate Coordination: In this mode, the Δν value is significantly larger than that of the ionic carboxylate and typically exceeds 200 cm⁻¹. researchgate.net

Bidentate Chelating Coordination: Here, the Δν value is considerably smaller than in the monodentate case.

Bridging Bidentate Coordination: For dinuclear copper(II) carboxylates with a paddle-wheel structure, a Δν value in the range of 170–250 cm⁻¹ is indicative of a bridging bidentate coordination mode. nih.gov

The formation of a bond between the copper ion and the oxygen atom of the ligand is further supported by the appearance of new absorption bands in the lower frequency region of the spectrum, typically around 500 cm⁻¹, which are attributed to Cu-O stretching vibrations. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| ν(OH) of free ligand | 3400–3000 | Disappears upon deprotonation and coordination. nih.gov |

| νₐₛ(COO⁻) | ~1600 | Asymmetric stretching of the carboxylate group. |

| νₛ(COO⁻) | ~1400 | Symmetric stretching of the carboxylate group. |

| Δν (νₐₛ - νₛ) | > 200 (monodentate) researchgate.net | Indicates the coordination mode of the carboxylate. |

| ν(Cu-O) | ~500 | Confirms the formation of a metal-oxygen bond. nih.gov |

Raman Spectroscopy for Ligand Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for the vibrations of the non-polar bonds within the phenyl and benzoate (B1203000) rings of the ligand. While specific Raman data for Copper(II) 2-oxido-3-phenylbenzoate is not extensively reported, the technique is valuable for identifying the characteristic vibrations of the aromatic system. Bands in the 1600-1400 cm⁻¹ region are typically assigned to C=C stretching vibrations within the aromatic rings. The positions of these bands can be subtly influenced by the coordination to the copper(II) ion. Furthermore, Raman spectroscopy can be used to identify the symmetric stretching vibration of the sulfate (B86663) oxyanion if it were present as a counter-ion, which typically appears around 972-973 cm⁻¹. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within the Copper(II) 2-oxido-3-phenylbenzoate complex. The resulting spectrum provides insights into ligand-centered transitions, the coordination geometry of the copper(II) ion through d-d transitions, and charge transfer phenomena.

Ligand-Centered Electronic Transitions

The UV-Vis spectrum of the complex will exhibit intense absorption bands in the ultraviolet region, typically below 400 nm. These bands are generally attributed to π → π* and n → π* electronic transitions within the aromatic rings and the carboxylate group of the 3-phenylbenzoate ligand. bch.romdpi.com Upon complexation, these bands may experience a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in molar absorptivity compared to the free ligand. bch.romdpi.com Such changes are indicative of the electronic interaction between the ligand and the copper(II) center.

d-d Transitions and Correlation with Copper(II) Coordination Geometry

The presence of a partially filled d-orbital in the copper(II) ion (a d⁹ system) allows for electronic transitions between the d-orbitals, known as d-d transitions. libretexts.org These transitions are typically weak and appear as a broad absorption band in the visible region of the spectrum, often between 500 and 800 nm. arcjournals.orgmdpi.com The position and shape of this band are highly sensitive to the coordination geometry around the copper(II) ion.

For instance, octahedral copper(II) complexes, often subject to Jahn-Teller distortion, typically exhibit a broad, asymmetric band. arcjournals.org Square planar or square pyramidal geometries will result in different splitting of the d-orbitals and consequently, different d-d transition energies. bch.romdpi.com For many copper(II) complexes, a broad d-d transition band in the range of 556-600 nm is characteristic of a square-planar geometry. bch.ro The low symmetry of many copper(II) chromophores can lead to the presence of several closely lying bands that merge into a single broad envelope. mdpi.com

| Coordination Geometry | Typical d-d Transition Range (nm) | Key Features |

| Distorted Octahedral | 500-770 arcjournals.org | Broad, often asymmetric band due to Jahn-Teller distortion. arcjournals.org |

| Square Planar | 556-600 bch.ro | A broad transition is characteristic. bch.ro |

| Square Pyramidal | Variable, often broad | The position is sensitive to the nature of the axial ligand. mdpi.com |

Charge Transfer Band Analysis

Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are predominantly metal in character and those that are predominantly ligand in character. libretexts.org These transitions are typically much more intense than d-d transitions. In the case of Copper(II) 2-oxido-3-phenylbenzoate, two types of charge transfer are possible:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. Given the presence of the phenolate (B1203915) oxygen and the carboxylate group, which can act as π-donors, LMCT bands are expected. These often appear in the region of 380-450 nm. mdpi.comresearchgate.net

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. This is more common with ligands that are π-acceptors. libretexts.org

The analysis of these charge transfer bands provides information about the electronic communication between the copper(II) ion and the 3-phenylbenzoate ligand. The energy of the CT band is related to the redox potentials of the metal and the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for probing the electronic structure of paramagnetic species, such as those containing Cu(II) ions (a d⁹ system with one unpaired electron).

EPR spectroscopy directly interrogates the unpaired electron(s) in a system, providing detailed information about the local coordination environment of the copper(II) center. The g-tensor values derived from an EPR spectrum are characteristic of the electronic ground state and the symmetry of the complex. For many copper(II) complexes, particularly those with square planar or square pyramidal geometries, axial EPR spectra are observed. mdpi.com

| Complex Type | g-values | Reference |

| General Cu(II) Complexes | Axial spectra typical for square planar/pyramidal geometry | mdpi.com |

| Simulated Cu(II) Complex 1 | gₓ=2.06, gᵧ=2.08, g₂=2.28 | |

| Simulated Cu(II) Complex 2 | gₓ=2.05, gᵧ=2.07, g₂=2.26 |

This table presents representative g-values for illustrative purposes, based on simulations of general Cu(II) complexes.

Many copper(II) carboxylates, including copper(II) benzoate, are known to form binuclear "paddle-wheel" structures. In these structures, two copper(II) ions are bridged by four carboxylate ligands. This proximity allows for magnetic exchange interactions between the two paramagnetic centers. chemicalpapers.com

EPR spectroscopy is a powerful technique to quantify this magnetic coupling. The interaction between the copper(II) ions can be either ferromagnetic (aligning the spins) or, more commonly, antiferromagnetic (pairing up the spins). Antiferromagnetic coupling in binuclear copper(II) complexes leads to a singlet ground state (S=0) and an excited triplet state (S=1). As a result, the EPR signal intensity decreases as the temperature is lowered, which is a hallmark of antiferromagnetic behavior. chemicalpapers.com The strength of this interaction is given by the exchange coupling constant, J. For copper(II) benzoate complexes with heterocyclic N-oxides, antiferromagnetic behavior has been observed with a Néel temperature of approximately 268 ± 12 K. chemicalpapers.com In doubly-bridged phenoxido copper(II) complexes, moderate to strong antiferromagnetic coupling is also observed, with 2J values ranging from -291 cm⁻¹ to -500 cm⁻¹. nih.gov

| Complex System | Magnetic Property | **J-value (cm⁻¹) ** | Reference |

| Copper(II) benzoate with N-oxides | Antiferromagnetic | Not explicitly stated, but ΔH° and ΔS° for S-T equilibrium are estimated | chemicalpapers.com |

| Doubly-bridged phenoxido Cu(II) | Antiferromagnetic | 2J = -291 to -500 | nih.gov |

| Trinuclear phenoxido Cu(II) | Weak Antiferromagnetic | J |

This table showcases typical magnetic interaction parameters found in related copper(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Analogs and Ligand Studies

Standard solution-state NMR spectroscopy is generally not informative for paramagnetic Cu(II) complexes due to significant line broadening caused by the unpaired electron. However, NMR remains a crucial tool for characterizing the organic ligand itself and for studying diamagnetic analogs of the complex.

To obtain structural information using NMR, chemists often synthesize analogous complexes with diamagnetic metal ions such as Zn(II) or the reduced Cu(I) form. The resulting sharp NMR spectra allow for the complete assignment of proton (¹H) and carbon (¹³C) signals of the coordinated ligand, providing insights into how the ligand's structure might be perturbed upon coordination to the metal center.

For the 2-oxido-3-phenylbenzoate ligand, NMR data for the parent molecule, 3-phenylsalicylic acid (2-hydroxy-3-phenylbenzoic acid), and related biphenyl (B1667301) carboxylic acids are available. The NIST Chemistry WebBook provides information for 2-hydroxy-3-phenylbenzoic acid, though specific NMR spectra are not listed. nist.gov However, ¹H NMR data for the isomeric 2-biphenylcarboxylic acid and 4-biphenylcarboxylic acid are available and can provide an indication of the expected chemical shifts for the phenyl and benzoate protons in the ligand of interest. chemicalbook.comchemicalbook.com

| Compound | Solvent | Key ¹H Chemical Shifts (ppm) | Reference |

| 2-Biphenylcarboxylic acid | CDCl₃ | A: 11.0 (COOH), B: 7.93, C: 7.53, D: 7.39, E: 7.35, F: 7.38-7.30 (aromatic) | chemicalbook.com |

| 4-Biphenylcarboxylic acid | DMSO-d₆ | A: 13.0 (COOH), B: 8.06, C: 7.81, D: 7.75, E: 7.63-7.42 (aromatic) | chemicalbook.com |

This table provides ¹H NMR data for carboxylic acids structurally related to the ligand of interest.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and stoichiometry of metal complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of charged or polar species in solution. It allows for the gentle transfer of ions from solution to the gas phase, often preserving non-covalent interactions. For copper 2-oxido-3-phenylbenzoate, ESI-MS would be expected to show peaks corresponding to the intact complex, as well as fragments resulting from the loss of ligands.

A common observation in the ESI-MS of copper(II) complexes is the in-source reduction of Cu(II) to Cu(I). nih.govresearchgate.net This can be influenced by the solvent and the instrumental parameters. For example, in the ESI-MS of copper complexes with diphenylthiocarbazone in an acetonitrile/water mixture, the reduction of copper(II) to copper(I) was observed. researchgate.net The mass spectrum of phenyl benzoate, a related compound, shows a molecular ion peak in GC-MS analysis. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, particularly useful for analyzing large, non-volatile molecules. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. While less common for small molecules, MALDI can be a valuable tool for characterizing metal complexes, especially if they are prone to fragmentation or redox reactions in ESI.

No Information Available for "this compound"

Extensive searches for the chemical compound "this compound" have yielded no specific scientific data or literature. The requested detailed article, which was to be structured around synthesis, characterization, physicochemical properties, catalytic and biological applications, and in-depth computational investigations, cannot be generated due to the absence of any available information on this particular compound.

The performed searches for "this compound" and its potential alternative names and related terms did not retrieve any experimental or theoretical studies. This includes a lack of information on its synthesis, crystal structure, spectroscopic data, magnetic and thermal properties, electrochemical behavior, and any potential applications in catalysis or biology. Furthermore, no computational studies, such as Density Functional Theory (DFT) calculations or ab initio investigations, specifically targeting this compound were found.

While the search results provided information on a variety of other copper complexes, including copper(II) benzoates and complexes with different organic ligands, none of these findings are directly applicable to the specifically requested "this compound." Adhering to the strict instructions to focus solely on the specified compound, no content from these unrelated findings can be used to construct the requested article.

Therefore, it must be concluded that there is currently no publicly available scientific information to fulfill the request for a detailed article on "this compound."

Computational and Theoretical Investigations of Copper 2 Oxido 3 Phenylbenzoate

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to provide detailed insights into the behavior of complex chemical systems at an atomic level. For Copper 2-oxido-3-phenylbenzoate, these computational methods are instrumental in understanding its dynamic properties in various environments, which are often challenging to probe experimentally.

The behavior of this compound in solution is significantly influenced by the nature of the solvent. MD simulations can elucidate the intricate interactions between the solute and solvent molecules, shedding light on phenomena such as dimerization and solvation structures.

Research into related copper carboxylate systems, such as copper(II) phenylacetate (B1230308), has demonstrated the profound impact of the solvent on their aggregation state. For instance, in the solvent extraction of copper(II) with phenylacetic acid, the dimerization of the copper(II) carboxylate complex is solvent-dependent. In a non-polar solvent like benzene, the dimerization equilibrium is different from that in a more polar solvent like 1-octanol. nih.gov This suggests that the phenyl group plays a crucial role in influencing these interactions. nih.gov While direct MD simulation data for this compound is not extensively available, these analogous systems provide a framework for understanding its likely behavior.

The phenyl substituent, a key feature of this compound, has been shown to inhibit the formation of dimeric copper(II) phenylacetate. nih.gov This steric hindrance effect would likely be a significant factor in the solution-phase behavior of this compound, influencing its solubility and reactivity in different solvents.

Table 1: Dimerization Constants of Copper(II) Phenylacetate in Different Solvents

| Solvent | Dimerization Reaction | Log Kdim |

| 1-Octanol | 2CuA₂ ⇌ Cu₂A₄ | 2.24 nih.gov |

| Benzene | 2CuA₂(HA)₂ ⇌ Cu₂A₄(HA)₂ + (HA)₂ | 4.19 nih.gov |

Note: A represents the phenylacetate anion and HA represents phenylacetic acid.

The phenyl group attached to the benzoate (B1203000) backbone introduces a degree of rotational freedom. The torsional angle between the phenyl ring and the benzoate ring is a key conformational parameter. The dynamics of this rotation can be influenced by both the solvent environment and the coordination to the copper ion. In solution, solvent molecules can form hydrogen bonds or other non-covalent interactions with the carboxylate and phenyl groups, thereby restricting or promoting certain conformations.

Reactivity and Catalytic Applications of Copper 2 Oxido 3 Phenylbenzoate

General Principles of Copper Catalysis in Organic Transformations

Copper's catalytic prowess is a cornerstone of modern organic chemistry, offering a more cost-effective and sustainable alternative to precious metals like palladium. mdpi.comresearchgate.net Its applications are broad, ranging from classic cross-coupling reactions to advanced C-H functionalization. mdpi.comnih.gov

Redox Cycling of Copper Species

A key feature of copper catalysis is the redox cycling of copper species, typically between Cu(I) and Cu(II) or Cu(I) and Cu(III). researchgate.netnih.gov In many catalytic cycles, a Cu(I) species is oxidized to a higher oxidation state, which then facilitates the desired bond formation before being reduced back to Cu(I) to complete the cycle. nih.govresearchgate.net For example, in photoredox transformations, a Cu(I) catalyst can be excited by light and engage in a Cu(I)/Cu(I)*/Cu(0) catalytic cycle to activate organic halides. nih.gov The specific nature of the ligands attached to the copper center plays a crucial role in modulating the redox potentials and stabilizing the different oxidation states, thereby influencing the catalyst's reactivity and efficiency. nih.gov

Role of Oxygen and Other Oxidants in Catalytic Cycles

Molecular oxygen (O₂) is an ideal oxidant for many copper-catalyzed reactions due to its abundance and environmentally benign nature, with water being the typical byproduct. nih.gov Oxygen can act in two main ways: as a simple electron sink to regenerate the active higher-valent copper catalyst (oxidase activity) or by having its atoms incorporated into the final product (oxygenase activity). nih.govresearchgate.net The reaction of Cu(I) with O₂ is often a crucial step for catalytic turnover in aerobic oxidations. nih.govnih.gov Besides oxygen, other oxidants like hydrogen peroxide (H₂O₂) and organic peroxides are also employed. rsc.orgnih.gov For instance, in certain hydroxylations, H₂O₂ is used to generate reactive mononuclear copper(II) hydroperoxide intermediates. nih.gov

Mechanistic Studies of Catalytic Processes

While no specific mechanistic studies for "Copper 2-oxido-3-phenylbenzoate" were found, the following sections describe general mechanisms for related copper-catalyzed reactions.

C-H Activation and Functionalization Mechanisms

Copper catalysts are effective in the direct functionalization of C-H bonds, a highly sought-after transformation that avoids the need for pre-functionalized substrates. mdpi.comresearchgate.net Carboxylate groups, such as those found in copper benzoate (B1203000) complexes, can assist in this process. researchgate.net The mechanism often involves a concerted metalation-deprotonation step, where the copper center coordinates to a directing group on the substrate, bringing the C-H bond into proximity for cleavage. Studies on copper(II) carboxylates have shown that the strength of the carboxylic acid can influence the C-H activation step, with more electrophilic metal centers facilitating the reaction. researchgate.net

Oxidative Coupling Reactions

Copper-catalyzed oxidative coupling reactions are vital for forming new bonds, particularly C-C, C-N, and C-O bonds. These reactions often involve the coupling of two different molecules under oxidative conditions. For example, copper can catalyze the oxidative decarboxylative coupling of benzoic acids with other molecules, where the carboxyl group is removed and a new bond is formed at that position. nih.gov Mechanistic investigations into related systems suggest that such reactions can proceed through an unexpected copper(II)-based pathway rather than through commonly proposed copper(I) aryl intermediates.

Hydroxylation Reactions and Oxo-Copper Intermediates

Copper complexes are known to catalyze the hydroxylation of C-H bonds, a reaction of significant biological and synthetic importance. nih.gov These reactions often proceed through highly reactive copper-oxygen intermediates. researchgate.net Depending on the reaction conditions and the ligand environment, various species such as copper(II)-superoxo, copper(II)-hydroperoxo, or bis(μ-oxo)dicopper(III) complexes can be formed. researchgate.netnih.gov These potent oxidizing species are capable of abstracting a hydrogen atom from a C-H bond, leading to the formation of a hydroxylated product. nih.gov For instance, mononuclear copper(II) hydroperoxide intermediates have been proposed as the active species in certain intramolecular C-H hydroxylation reactions. nih.gov

Radical Reaction Pathways

Copper complexes are well-regarded for their ability to participate in single-electron transfer (SET) processes, facilitating reactions that proceed through radical intermediates. The accessibility of multiple oxidation states, including Cu(I), Cu(II), and Cu(III), is fundamental to this capability. mdpi.com In the context of catalysis, copper compounds can initiate radical formation through mechanisms like Ligand-to-Metal Charge Transfer (LMCT). For instance, studies on copper(II) chloride have shown it can generate chlorine radicals via LMCT, which then activate C-H bonds and lead to the oxidative cleavage of C-C bonds. rsc.org

While research directly detailing the radical pathways of this compound is specific, the broader behavior of copper catalysts provides a strong basis for its reactivity. For example, copper-catalyzed reactions are known to proceed via the formation of alkyl nitrile radicals for addition to double bonds. nih.gov Furthermore, copper photocatalysis often involves atom transfer radical addition (ATRA) reactions. chemistryviews.org These processes underscore the tendency of copper centers, likely including that in this compound, to engage in one-electron chemistry, thereby opening up pathways for radical-mediated transformations. The versatile redox nature of copper allows it to enable both radical pathways and two-electron bond formations, making it a highly effective catalyst in various organic reactions. nih.gov

Catalysis in Specific Organic Reactions

This compound is part of a class of copper catalysts that are effective in mediating aerobic oxidation reactions, utilizing molecular oxygen, often from the air, as the terminal oxidant. nih.gov This approach is environmentally benign and economically attractive. Copper-based systems have been successfully employed for the selective oxidation of a wide range of substrates, including alcohols and alkylarenes. rsc.orgresearchgate.net

The general mechanism for these oxidations often involves the copper catalyst facilitating the activation of oxygen and the substrate. For instance, in the oxidation of primary alcohols to carboxylic acids, a copper catalyst can work in conjunction with co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.org Similarly, phenols have been catalytically converted to ortho-quinones using air-stable copper(II) precatalysts. researchgate.net Copper-catalyzed aerobic oxidations are noted for their broad substrate scope and tolerance of various functional groups. nih.govrsc.org

Below is a representative table of aerobic oxidation reactions catalyzed by copper systems, illustrating the typical transformations achievable, which are relevant to the expected reactivity of this compound.

| Substrate | Product | Catalyst System | Oxidant | Yield (%) |

| Primary Benzylic Alcohols | Benzoic Acids | Copper(II) with TEMPO/KHSO₄ | Air/O₂ | High |

| Phenols | ortho-Quinones | Copper(II) acetate (B1210297) with DBED | Air (1.1 atm O₂) | up to 98% researchgate.net |

| β,γ-Unsaturated Esters | α-Hydroxy-β,γ-unsaturated Esters | Copper(II) triflate with TMG | Air | Good |

| Alkylarenes | Benzoic Acids | Copper(II) chloride | Air | up to 65% rsc.org |

This table presents generalized or specific examples from copper-catalyzed aerobic oxidations to illustrate the potential applications.

Copper catalysts are instrumental in the epoxidation of olefins and other related functionalizations. These reactions typically involve the transfer of an oxygen atom to a carbon-carbon double bond. A common strategy employs a copper catalyst in combination with an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

A notable application is the copper-catalyzed alkylative epoxidation of allylic alcohols. nih.gov This process involves the generation of an alkyl radical, its addition across the double bond, and a subsequent copper-mediated C(sp³)–O bond formation to yield functionalized epoxides. nih.gov This method is efficient for creating tri- and tetrasubstituted epoxides with good diastereoselectivity. nih.gov

The table below summarizes representative examples of olefin epoxidation catalyzed by copper complexes.

| Olefin Substrate | Oxidant | Catalyst | Product | Conversion/Selectivity |

| Styrene | TBHP | Polymer-Supported Cu(II) Schiff Base | Styrene Oxide | 88% Conversion / 90% Selectivity researchgate.net |

| Styrene | TBHP | Cu@dppz-vPMO | Styrene Oxide | 86.0% Conversion / 41.9% Selectivity researchgate.net |

| Allylic Alcohols | TBHP | Copper(I/II) catalyst | Functionalized Epoxides | Moderate to Excellent Yields nih.gov |

This table provides examples from the literature on copper-catalyzed epoxidation to show representative capabilities.

Copper-catalyzed cross-coupling reactions are historically significant in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov However, based on the available search results, there is no prominent, specific information detailing the application of this compound in classic cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. While copper catalysis is a vast field, the application of this particular complex in such transformations is not a widely reported area of its utility. The focus of related copper benzoate complexes often lies in other catalytic domains.

Copper catalysts are widely used to facilitate the formation of carbon-heteroatom bonds, including the crucial C–O linkage found in aryl ethers and other important organic molecules. nih.gov These reactions, often variations of the Ullmann condensation, typically involve the coupling of an alcohol or phenol (B47542) with an aryl halide or boronic acid. The catalytic cycle is thought to involve high-valent copper(III) intermediates, which facilitate the reductive elimination step to form the C–O bond. nih.gov

Copper-catalyzed C-H bond oxygenation represents another advanced strategy for C-O bond formation. nih.gov While the direct application of this compound in specific, named C-O coupling reactions is not explicitly detailed in the search results, its structural features are consistent with catalysts used for such transformations. The catalysis of ortho-selective C-H bond alkylation of naphthols and phenols by copper complexes to form C-C bonds suggests that analogous C-O bond formations are mechanistically plausible. nih.gov The ability of copper to mediate the reaction of phenols points towards its potential role in etherification reactions. nih.gov

Advanced Biological Studies of Copper 2 Oxido 3 Phenylbenzoate Mechanistic Focus

Molecular Interactions with Biomolecules

The biological activity of metal complexes is often predicated on their ability to interact with essential biomolecules. For copper complexes, these interactions can range from coordination with proteins and nucleic acids to the catalysis of redox reactions that can damage these macromolecules.

Copper(II) carboxylate complexes have been shown to interact with DNA, a primary target for many metallodrugs. nih.gov The nature and strength of this interaction can vary depending on the specific ligands attached to the copper center. Studies on various copper(II) complexes reveal that they can bind to DNA through several modes, including intercalation, groove binding, and external electrostatic interactions. nih.govnih.gov

For instance, copper(II) complexes containing planar aromatic ligands, such as 1,10-phenanthroline, often exhibit intercalative binding, where the planar ligand inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding can lead to significant structural distortions of the DNA, potentially interfering with replication and transcription processes. The binding constants (K_b) for such interactions are a measure of the binding affinity, and for some copper complexes, these values are in the range of 10^4 to 10^5 M⁻¹, indicating a moderate to strong interaction. capes.gov.br

In addition to DNA, RNA can also be a target for copper complexes. However, detailed studies on the interaction of copper carboxylates with RNA are less common. Given the structural similarities between DNA and RNA, it is plausible that similar binding interactions could occur.

The interaction of Copper 2-oxido-3-phenylbenzoate with proteins would largely be dictated by the accessibility of coordination sites on the protein surface, such as histidine, cysteine, and aspartate residues, which can coordinate with the copper(II) ion.

Table 1: DNA Binding Properties of Representative Copper(II) Complexes

| Complex | Proposed Binding Mode | Binding Constant (K_b) / M⁻¹ | Reference |

| [Cu(L-Phe)(TATP)(H₂O)]⁺ | Intercalation | Not specified | nih.gov |

| [Cu(ttpy)Cl]Cl | Intercalation | (5.6 ± 0.2) × 10⁴ | capes.gov.br |

| [Cu(itpy)Cl]Cl | Intercalation | (1.4 ± 0.2) × 10⁴ | capes.gov.br |

| [Cu₂(phenylpropanoate)₄(H₂O)₂] | Low binding | Low K_b | mdpi.com |

| [Cu₂(phenylacetate)₄] | Low binding | Low K_b | mdpi.com |

This table presents data for related copper complexes to infer the potential behavior of this compound.

Copper complexes are known to be potent inhibitors of various enzymes. nih.gov The mechanism of inhibition often involves the coordination of the copper ion to active site residues, particularly those with sulfur-containing side chains like cysteine, or through the generation of reactive oxygen species that can oxidatively damage the enzyme.

While specific studies on the inhibition of cysteine proteases by this compound are not available, related copper(II) salicylate (B1505791) complexes have been investigated for their inhibitory effects on other enzymes. For example, some copper(II) salicylate complexes have been shown to be inactive as inhibitors of cyclooxygenase-2 (COX-2) but exhibit moderate inhibition of cyclooxygenase-1 (COX-1). nih.gov Other copper(II) complexes have demonstrated inhibitory activity against urease. nih.gov The inhibition of cytochrome P450 enzymes by certain copper(II) complexes has also been reported, with some complexes showing significant inhibitory effects on CYP3A4/5, CYP2C9, and CYP2C19. nih.gov

The potential for this compound to inhibit cysteine proteases would likely depend on the accessibility of the cysteine residue in the enzyme's active site and the coordination geometry of the copper complex.

Cellular Level Studies (Non-Human)

Understanding the behavior of a compound at the cellular level is crucial for elucidating its biological mechanism of action. This includes how it enters the cell, where it localizes, and how it interacts with cellular machinery.

The cellular uptake of copper complexes is a complex process that can occur through various mechanisms, including passive diffusion and carrier-mediated transport. The lipophilicity of the complex often plays a significant role in its ability to cross the cell membrane. For this compound, the presence of the phenyl group would increase its lipophilicity compared to simpler salicylates, potentially enhancing its cellular uptake.

A well-documented mechanism of action for many copper complexes is the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). nih.govnih.govnih.govencyclopedia.pubresearchgate.netmdpi.com The copper(II) ion can participate in Fenton-like and Haber-Weiss reactions, where it cycles between its Cu(II) and Cu(I) oxidation states, leading to the production of highly reactive hydroxyl radicals. mdpi.com

Reaction Scheme: ROS Generation by Copper Complexes

Cu(II)-complex + Reductant (e.g., Glutathione) → Cu(I)-complex + Oxidized Reductant

2Cu(I)-complex + 2H⁺ + O₂ → 2Cu(II)-complex + H₂O₂

Cu(I)-complex + H₂O₂ → Cu(II)-complex + •OH + OH⁻ (Fenton-like reaction)

This generation of ROS can induce oxidative stress within the cell, leading to damage of lipids, proteins, and nucleic acids, and can trigger apoptotic cell death pathways. nih.gov For instance, the copper(II) complex of salicylate and phenanthroline has been shown to induce apoptosis in colorectal cancer cells through the generation of ROS. nih.gov

Table 2: ROS-Mediated Effects of a Representative Copper-Salicylate Complex

| Cell Line | Treatment | Observation | Reference |

| HCT116 (Colorectal Cancer) | Cu(sal)(phen) | 5.5-fold increase in ROS generation | nih.gov |

| SW480 (Colorectal Cancer) | Cu(sal)(phen) | 2.7-fold increase in ROS generation | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Cu(sal)(phen) | Upregulation of mitochondrial ROS | nih.gov |

| HCC-LM9 (Hepatocellular Carcinoma) | Cu(sal)(phen) | Upregulation of mitochondrial ROS | nih.gov |

This table presents data for a related copper-salicylate complex to infer the potential behavior of this compound.

The antimicrobial properties of copper complexes are well-established. nih.gov The mechanisms of action are often multifactorial and can include the generation of ROS, disruption of the bacterial cell membrane, and inhibition of essential bacterial enzymes.

One promising target for novel antibacterial agents is the FtsZ protein, which is a key component of the bacterial cell division machinery. nih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual lysis of the bacterial cell. While there is no direct evidence of this compound inhibiting FtsZ, the potential for copper complexes to interfere with protein function suggests this as a plausible mechanism that warrants investigation. Other small molecules have been identified as FtsZ inhibitors, providing a basis for the design and screening of new compounds. nih.gov

Chemo-Proteomic Profiling of Copper-Biomolecule Interactions

A thorough review of scientific literature reveals a significant gap in the specific chemo-proteomic profiling of This compound . While the broader field of metallodrug proteomics is expanding, dedicated studies identifying the direct protein targets and biomolecular interactions of this particular compound are not publicly available at this time.

Chemo-proteomics is a powerful technique used to identify the protein targets of small molecules within a complex biological system. nih.gov This approach is particularly valuable for understanding the mechanism of action of metal-based drugs, which can have diverse and sometimes unexpected cellular effects. nih.gov The general methodology involves using a modified version of the drug molecule as a "bait" to capture its interacting proteins from cell lysates or living cells. These captured proteins are then identified using mass spectrometry. nih.govrsc.org

In the context of copper compounds, chemo-proteomic studies have been instrumental in elucidating their anticancer mechanisms. For instance, research on other copper complexes has shown that they can induce endoplasmic reticulum stress and down-regulate proteins involved in DNA replication and repair in cancer cells. mdpi.com These studies often reveal that copper compounds can target multiple proteins, leading to a cascade of cellular events. mdpi.com

The identification of copper-binding proteins is a key aspect of understanding the biological effects of copper-based compounds. The human proteome contains a number of known copper-binding proteins, which are involved in various cellular processes. oup.com Alterations in the expression or function of these proteins by a copper-containing drug could have significant physiological consequences. Techniques such as immobilized metal affinity chromatography (IMAC) have been used to enrich and identify copper-binding proteins from biological samples. tandfonline.comnih.govnih.gov

While no specific data exists for This compound , it is plausible that its biological activity is mediated through interactions with a unique set of proteins. A hypothetical chemo-proteomic study of this compound would aim to identify these protein targets. The data from such a study would typically be presented in tables listing the identified proteins, their cellular functions, and the extent to which they are affected by the compound.

Hypothetical Data from a Chemo-Proteomic Study of this compound

The following tables are provided as an illustrative example of the type of data that would be generated from a chemo-proteomic investigation of This compound . It is important to reiterate that this data is hypothetical and not based on actual experimental results.

Table 1: Hypothetical Top Protein Hits for this compound in a Cancer Cell Line

| Protein ID | Protein Name | Function | Fold Change |

| P04637 | Tumor suppressor p53 | Cell cycle regulation, Apoptosis | -2.5 |

| P62316 | 14-3-3 protein sigma | Signal transduction | +1.8 |

| Q06830 | Peroxiredoxin-1 | Redox regulation | +2.1 |

| P08238 | Heat shock protein 70 | Protein folding, Stress response | +3.0 |

| P11021 | Glutathione S-transferase P | Detoxification | -1.5 |

Table 2: Hypothetical Pathway Analysis of Proteins Interacting with this compound

| Pathway | Number of Proteins | p-value |

| Apoptosis Signaling | 12 | <0.01 |

| p53 Pathway | 8 | <0.01 |

| NRF2 Pathway | 6 | <0.05 |

| Glutathione Metabolism | 5 | <0.05 |

Future research employing chemo-proteomic strategies will be essential to uncover the specific biomolecular interactions of This compound and to fully understand its therapeutic potential.

Lack of Specific Research Data on this compound for Advanced Materials Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research on the chemical compound This compound (also known as Cupric 3-phenylsalicylate) within the precise contexts requested for the article on "Materials Science and Supramolecular Architecture."

The investigation sought to find detailed research findings for the following topics:

The design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers using this specific compound.

Data on the tunable porosity and surface area of such materials.

The formation of hybrid inorganic-organic architectures based on this compound.

Its potential and use as a precursor for nanomaterials.

Specifics on its controlled thermal decomposition to produce copper oxide nanoparticles.

Its application in thin-film deposition techniques.

The search results did not yield any specific studies, data tables, or detailed research findings directly related to this compound for these advanced applications. While general information exists for other copper carboxylates, copper-based MOFs, and various methods for nanoparticle synthesis, the strict requirement to focus solely on this compound cannot be met with scientific accuracy.

Basic chemical identifiers and properties for the compound are available in databases such as PubChem. However, there is no published research detailing its use as a building block for MOFs or as a precursor for nanomaterials in the manner outlined.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure and content inclusions at this time. The creation of such an article would require speculation or the use of data from analogous compounds, which would violate the core instructions of the request.

Environmental Chemistry Aspects of Copper 2 Oxido 3 Phenylbenzoate

Role in Heterogeneous Photocatalysis for Environmental Remediation

Heterogeneous photocatalysis, a process where a solid photocatalyst absorbs light to generate reactive oxygen species that break down pollutants, is a promising technology for environmental remediation. Copper complexes, due to their electronic properties and ability to coordinate with various organic ligands, have shown potential in this area.

Copper-based metal-organic frameworks (MOFs) and other copper complexes have demonstrated efficacy in the photocatalytic degradation of persistent organic pollutants, such as synthetic dyes, which are common contaminants in industrial wastewater. nih.gov For instance, a copper(II)-MOF has been shown to be effective in the degradation of methylene (B1212753) blue (MB) and rhodamine B (RhB) under visible light irradiation. nih.gov The photocatalytic mechanism typically involves the excitation of the copper complex by light, leading to the generation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive hydroxyl and superoxide (B77818) radicals, which in turn attack and mineralize the organic pollutant molecules into simpler, less harmful substances like carbon dioxide and water. youtube.com

The structure of the copper complex plays a crucial role in its photocatalytic activity. For example, the dimensionality of copper-based MOFs has been shown to influence their efficiency in degrading dyes, with a one-dimensional chain structure exhibiting enhanced Fenton-like catalytic activity. acs.org The choice of ligands, such as those derived from benzoic acid, can also modulate the electronic and photophysical properties of the copper center, thereby affecting its catalytic performance. While direct data for Copper 2-oxido-3-phenylbenzoate is not available, the principles derived from related copper benzoate (B1203000) complexes suggest its potential for similar applications.

Table 1: Photocatalytic Degradation of Organic Dyes by Copper Complexes

| Copper Complex Type | Organic Pollutant | Light Source | Degradation Efficiency | Reference |

| Copper(II)-MOF | Methylene Blue (MB) | Visible Light | Good | nih.gov |

| Copper(II)-MOF | Rhodamine B (RhB) | Visible Light | Good | nih.gov |

| Zinc Oxide (for comparison) | Methylene Blue | Solar Simulator | Successful Degradation | youtube.com |

| Zinc Oxide (for comparison) | Methyl Orange | Solar Simulator | Successful Degradation | youtube.com |

This table is illustrative and based on findings for related copper complexes and other photocatalysts, highlighting the potential application area for this compound.

The primary application of the photocatalytic degradation of organic pollutants by copper complexes is in the treatment of contaminated water. Industrial effluents, particularly from the textile and dye industries, often contain complex organic molecules that are resistant to conventional biological treatment methods. Photocatalysis using copper complexes offers a potential solution for breaking down these recalcitrant compounds. nih.govacs.org

The process involves suspending the copper-based photocatalyst in the contaminated water and exposing it to a suitable light source, such as visible light or simulated solar radiation. nih.govyoutube.com The catalyst can then be recovered and reused, making it a potentially cost-effective and sustainable water treatment technology. The development of robust and stable copper complexes that can function efficiently in aqueous environments is a key area of research for practical water treatment applications.

Adherence to Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of copper complexes like this compound can be evaluated against these principles.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of copper(II) carboxylates can often be achieved through relatively straightforward reactions, such as the reaction of a copper(II) salt with the corresponding carboxylic acid. acs.orgresearchgate.net For instance, the synthesis of copper(II) benzoate has been reported from the reaction of copper(II) carbonate with benzoic acid, with water as a significant byproduct. acs.org While specific atom economy calculations for the synthesis of this compound are not available, the general synthetic routes for copper carboxylates can be designed to maximize the incorporation of reactant atoms into the final product.

In their application, copper complexes can act as catalysts, which are a cornerstone of green chemistry as they allow for reactions to occur with high efficiency and selectivity under milder conditions, reducing energy consumption and byproducts. beilstein-journals.orgnih.gov

The choice of solvent is a critical aspect of green chemistry. Ideally, syntheses should be conducted in environmentally benign solvents, such as water, or in some cases, without a solvent (mechanochemical synthesis). The synthesis of some copper(II) carboxylate complexes has been reported in aqueous media, which is a significant advantage from a green chemistry perspective. acs.orgresearchgate.net For example, the synthesis of a copper(II) 4-oxidobenzoate complex has been described in water. researchgate.net

Minimizing waste is another core principle of green chemistry. In the context of the synthesis of copper complexes, this involves optimizing reaction conditions to achieve high yields and reduce the need for extensive purification steps that can generate solvent and solid waste. The use of copper as a catalyst also contributes to waste minimization by enabling catalytic, rather than stoichiometric, reactions. Furthermore, the development of heterogeneous copper-based photocatalysts that can be easily separated from the reaction mixture and reused for multiple cycles is a key strategy for reducing waste in their application for environmental remediation. nih.gov

Future Research Directions and Emerging Paradigms for Copper 2 Oxido 3 Phenylbenzoate

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the intricate mechanisms of reactions involving copper complexes is paramount for their optimization and the discovery of new transformations. Future research will increasingly rely on advanced spectroscopic techniques to monitor these reactions in real-time.

Key Techniques and Their Potential Applications:

| Spectroscopic Technique | Information Gained | Relevance to Copper 2-oxido-3-phenylbenzoate |

| In Situ Infrared (IR) Spectroscopy | Provides information on changes in chemical bonding and the formation of intermediates. frontiersin.org | Can be used to track the coordination of reactants to the copper center and the subsequent bond-breaking and bond-forming steps in catalytic cycles. For instance, in CO2 reduction studies on copper oxide electrodes, in situ IR has been used to observe the adsorption of carbonate and bicarbonate species. nih.gov |

| In Situ X-ray Absorption Spectroscopy (XAS) | Reveals changes in the oxidation state and local coordination environment of the copper center. frontiersin.org | Crucial for determining the active catalytic species and understanding redox processes during a reaction. frontiersin.org |

| In Situ Raman Spectroscopy | Offers complementary vibrational information to IR and is particularly sensitive to non-polar bonds. | Can provide insights into the structure of the catalyst and any transformations it undergoes during the reaction. |

| Near Ambient Pressure X-Ray Photoelectron Spectroscopy (NAP-XPS) | Allows for the investigation of the elemental composition and electronic states of the catalyst surface under reaction conditions. frontiersin.org | Can help to identify surface intermediates and understand the role of the support or ligands in the catalytic process. frontiersin.org |

By combining these techniques, researchers can build a comprehensive picture of the reaction mechanism, leading to the rational design of more efficient and selective catalysts.

Exploration of Novel Catalytic Reactions and Cascade Processes

Copper complexes are known to catalyze a wide array of organic transformations. Future research will focus on expanding this catalytic repertoire and developing novel cascade reactions, where multiple transformations occur in a single pot.

Emerging Catalytic Applications:

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Copper catalysts, including carboxylate complexes, are promising candidates for mediating these reactions.

Asymmetric Catalysis: The development of chiral copper complexes for enantioselective catalysis will continue to be a major focus. This is particularly important for the synthesis of pharmaceuticals and other bioactive molecules.

Oxidation of Alkanes: Copper derivatives can act as efficient catalysts for the mild oxidation of cycloalkanes to produce alcohols and ketones. nih.govresearchgate.net

The design of ligands for the copper center will play a crucial role in controlling the reactivity and selectivity of these new catalytic systems.

Development of Multifunctional Materials

The unique properties of copper carboxylates make them attractive building blocks for the construction of multifunctional materials. These materials can combine properties such as porosity, magnetism, and catalytic activity.

Examples of Multifunctional Materials:

Metal-Organic Frameworks (MOFs): Copper carboxylates can be used as linkers to construct MOFs with tailored pore sizes and functionalities. These materials have potential applications in gas storage, separation, and catalysis.

Coordination Polymers: The self-assembly of copper carboxylates with other ligands can lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting structural and physical properties. nih.govresearchgate.net

Heterobimetallic Precursors: Copper carboxylates can be used as single-source precursors for the deposition of mixed metal oxide thin films. acs.org

Future research in this area will focus on the rational design and synthesis of new multifunctional materials with enhanced performance and novel applications.

Elucidation of Complex Biological Pathways at the Molecular Level

Copper is an essential trace element in biological systems, and copper complexes have shown significant potential as therapeutic agents. nih.gov Future research will aim to unravel the detailed molecular mechanisms by which copper complexes, including those with carboxylate ligands, exert their biological effects. nih.gov

Key Areas of Biological Investigation:

Anticancer Activity: Many copper complexes exhibit potent anticancer activity, often exceeding that of the clinically used drug cisplatin. nih.gov Research will focus on identifying the specific cellular targets of these complexes and understanding how they induce cancer cell death. nih.gov

Antimicrobial Activity: Copper complexes have also shown promising activity against a range of bacteria and fungi. nih.govresearchgate.net Understanding their mechanism of action is crucial for the development of new antimicrobial drugs to combat antibiotic resistance.

Enzyme Inhibition: Copper complexes can interact with and inhibit the activity of various enzymes. nih.gov This can be exploited for therapeutic purposes, for example, by targeting enzymes that are overactive in disease states. nih.gov

DNA Interaction: The interaction of copper complexes with DNA is a key aspect of their biological activity. nih.gov Studies will continue to investigate the nature of this interaction and its consequences for cellular processes. nih.gov

A deeper understanding of these biological pathways will facilitate the design of more effective and less toxic copper-based drugs.

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The vast chemical space of possible copper complexes makes a purely experimental approach to discovery and optimization inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. acs.org

Applications of AI and ML in Copper Complex Research:

| AI/ML Application | Description | Potential Impact |

| Property Prediction | ML models can be trained to predict the properties of new copper complexes, such as their catalytic activity, stability, or biological efficacy, based on their chemical structure. researchgate.nettechscience.com | This can significantly reduce the number of experiments needed to identify promising candidates. researchgate.net |

| Generative Models | AI can be used to generate novel molecular structures with desired properties, providing new avenues for the design of innovative copper complexes. acs.org | This can lead to the discovery of compounds that might not be conceived through traditional design strategies. researchgate.net |

| Reaction Optimization | ML algorithms can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. springerprofessional.de | This can lead to more efficient and sustainable chemical processes. |

| Mechanism Elucidation | By analyzing large datasets from computational and experimental studies, ML can help to identify patterns and correlations that provide insights into reaction mechanisms. | This can accelerate the understanding of complex chemical transformations. |

The integration of AI and ML with experimental and computational chemistry is poised to revolutionize the design and discovery of new copper complexes with tailored functionalities. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products